2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids and their esters, such as this compound, are often used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the compound 3,4-Difluoro-5-methoxyphenylboronic acid, pinacol ester acts as an organoboron reagent . The reaction involves the transmetalation of the organoboron compound to a palladium catalyst . This process forms a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction in which it participates is a fundamental process in organic synthesis . This reaction is used to construct carbon-carbon bonds, which are central to many biochemical pathways.
Pharmacokinetics
It’s important to note that boronic esters, such as this compound, are susceptible to hydrolysis, especially at physiological ph . This property could significantly influence the compound’s bioavailability and stability in biological systems .
Result of Action
As a participant in the suzuki-miyaura cross-coupling reaction, this compound contributes to the formation of new carbon-carbon bonds . This process is fundamental to the synthesis of a wide range of organic compounds, which can have various effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 3,4-Difluoro-5-methoxyphenylboronic acid, pinacol ester can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters, including this compound, is known to be strongly influenced by pH . At physiological pH, the rate of hydrolysis is considerably accelerated , which could affect the compound’s stability and efficacy in biological systems.
Preparation Methods
The synthesis of 2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-difluoro-5-methoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the desired boronic ester .
Chemical Reactions Analysis
2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Scientific Research Applications
2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of biologically active molecules.
Material Science: It is employed in the preparation of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.
Comparison with Similar Compounds
Similar compounds to 2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
3,4-Difluoro-5-methoxyphenylboronic acid: This compound is a precursor in the synthesis of the boronic ester and shares similar reactivity in cross-coupling reactions.
2-(3,4-Difluoro-5-methoxyphenyl)-2-propanol: This compound has a similar phenyl ring structure but differs in its functional groups, leading to different reactivity and applications
This compound stands out due to its stability and efficiency in forming carbon-carbon bonds, making it a valuable reagent in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
2-(3,4-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(16)10(7-8)17-5/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCQRVQOTYWNHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682397 | |
Record name | 2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
754226-38-5 | |
Record name | 2-(3,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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